2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]imino}methyl]-4-chlorophenol
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Overview
Description
2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]imino}methyl]-4-chlorophenol is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound that contains both benzene and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]imino}methyl]-4-chlorophenol typically involves the condensation of 2-aminophenol with aldehydes or ketones. One common method involves the use of 2-aminophenol and 4-chlorobenzaldehyde under acidic or basic conditions to form the benzoxazole ring . The reaction is often catalyzed by metal catalysts or ionic liquids to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors to ensure consistent quality and high yield. The use of nanocatalysts and green chemistry principles, such as solvent-free conditions, is also common in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]imino}methyl]-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]imino}methyl]-4-chlorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of optical brighteners and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]imino}methyl]-4-chlorophenol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Contains a nitrogen atom instead of oxygen in the benzoxazole ring.
Benzothiazole: Contains a sulfur atom instead of oxygen in the benzoxazole ring.
Benzofuran: Lacks the nitrogen atom present in benzoxazole.
Uniqueness
2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]imino}methyl]-4-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorophenyl and benzoxazole moieties contribute to its high reactivity and potential for diverse applications .
Properties
Molecular Formula |
C20H12Cl2N2O2 |
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Molecular Weight |
383.2 g/mol |
IUPAC Name |
2-[[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]iminomethyl]-4-chlorophenol |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-13-5-8-18(25)12(9-13)11-23-14-6-7-16(22)15(10-14)20-24-17-3-1-2-4-19(17)26-20/h1-11,25H |
InChI Key |
JFADEUPFTLKRSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=C(C=CC(=C4)Cl)O)Cl |
Origin of Product |
United States |
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